

Tripelennamine HCl: A Comprehensive Technical Guide to its Molecular Structure and Physicochemical Properties

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Compound of Interest

Compound Name: *Tripelennamine Hydrochloride*

Cat. No.: *B001187*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripelennamine hydrochloride (HCl), a first-generation ethylenediamine antihistamine, has been a subject of interest in pharmacology for its competitive antagonism of histamine H1 receptors. This technical guide provides an in-depth analysis of the molecular structure and key physicochemical properties of Tripelennamine HCl. Detailed experimental protocols for the determination of its physicochemical characteristics are outlined, and its mechanism of action is elucidated through a schematic of the implicated signaling pathway. All quantitative data are presented in structured tables for ease of reference and comparison, catering to the needs of researchers and professionals in drug development.

Molecular Structure

Tripelennamine HCl is the hydrochloride salt of Tripelennamine. Its chemical structure is characterized by a pyridine ring and a benzyl group attached to an ethylenediamine backbone.

Chemical Structure (2D):

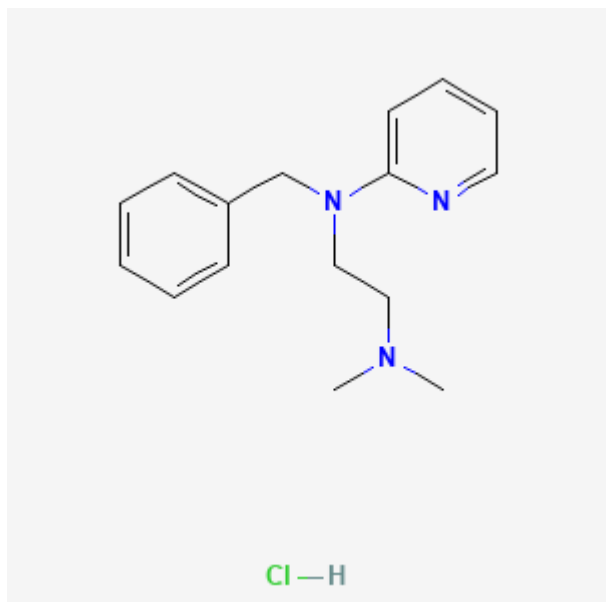


Table 1: Molecular Identifiers and Descriptors for Tripelennamine HCl

| Identifier/Descriptor | Value |
|-----------------------|---|
| IUPAC Name | N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride[1] |
| Chemical Formula | C ₁₆ H ₂₂ ClN ₃ [1][2] |
| Molecular Weight | 291.82 g/mol [1][2] |
| CAS Number | 154-69-8[1][3] |
| Synonyms | Pyribenzamine hydrochloride, PBZ, ReCovr, Stanzamine, Piristin[1][2] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) like Tripelennamine HCl are critical for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Tripelennamine HCl

| Property | Value |
|------------------------------|---|
| Melting Point | 192-193 °C[4] |
| pKa (Strongest Basic) | 8.76 (Predicted) |
| Solubility | Water: ≥86.4 mg/mL[5] Ethanol: Soluble (1:6)[3] [4] DMSO: ≥2.33 mg/mL (with ultrasonic)[5] |
| Partition Coefficient (logP) | 3.05 (Predicted) |
| Appearance | White crystalline powder[3][4] |
| Stability | Darkens slowly on exposure to light[3][4] |

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical properties of Tripeleonnamine HCl, based on standard pharmaceutical testing procedures.

Melting Point Determination (Capillary Method)

Principle: This method determines the temperature range over which a crystalline solid melts. For a pure substance, this range is typically narrow. The procedure is based on the United States Pharmacopeia (USP) general chapter <741>.[3][4]

Apparatus:

- Melting point apparatus with a heated block and a thermometer or a digital temperature sensor.
- Glass capillary tubes (sealed at one end).

Procedure:

- A small amount of finely powdered Tripeleonnamine HCl is introduced into a capillary tube, which is then tapped to pack the sample to a height of 2-4 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.

- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature at which the substance first begins to melt (the appearance of a liquid phase) and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

- Glass flasks with stoppers.
- A constant temperature shaker bath.
- Analytical balance.
- A suitable analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

Procedure:

- An excess amount of Tripelelennamine HCl is added to a flask containing a known volume of the solvent (e.g., water, ethanol).
- The flask is sealed and placed in a shaker bath maintained at a constant temperature (e.g., 25 °C).
- The mixture is agitated until equilibrium is reached (typically 24-48 hours).
- The suspension is then filtered to remove the undissolved solid.
- The concentration of Tripelelennamine HCl in the clear filtrate is determined using a validated analytical method.

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a highly accurate method for determining the ionization constant (pK_a) of a substance by measuring the pH of a solution as a titrant is added.

Apparatus:

- A pH meter with a combination glass electrode.
- A burette for the precise addition of the titrant.
- A magnetic stirrer and stir bar.

Procedure:

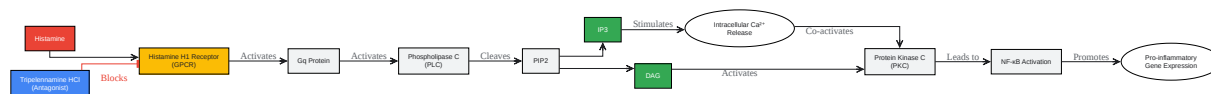
- A known concentration of Tripelennamine HCl is dissolved in a suitable solvent (e.g., water).
- The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.
- A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally from the burette.
- The pH of the solution is recorded after each addition of the titrant.
- A titration curve (pH versus volume of titrant added) is plotted. The pK_a is determined from the pH at the half-equivalence point.

Mechanism of Action and Signaling Pathway

Tripelennamine HCl is a first-generation antihistamine that acts as a competitive antagonist at the histamine H1 receptor.^{[6][7][8]} By blocking the binding of histamine to these receptors, it prevents the downstream signaling cascade that leads to allergic and inflammatory responses.

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).^[6] IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like Nuclear Factor-kappa B (NF- κ B), which promotes the expression of pro-inflammatory genes.^[6]

Tripelennamine HCl, by blocking the initial step of histamine binding, inhibits this entire pathway.



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Tripelennamine HCl's antagonistic action on the H1 receptor signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and physicochemical properties of Tripelennamine HCl. The presented data, along with the outlined experimental protocols and the elucidated mechanism of action, offer a valuable resource for researchers and professionals in the field of pharmacology and drug development. A thorough understanding of these fundamental characteristics is essential for the rational design of formulations and for predicting the in vivo behavior of this established antihistaminic agent.

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